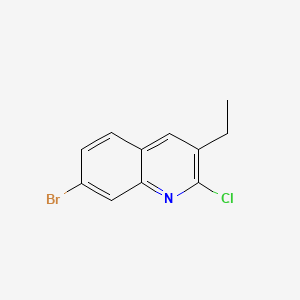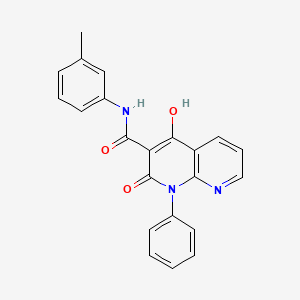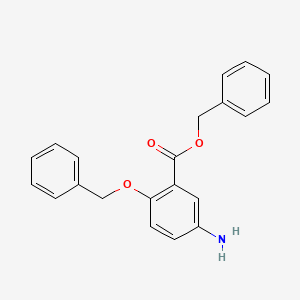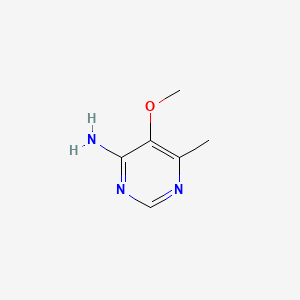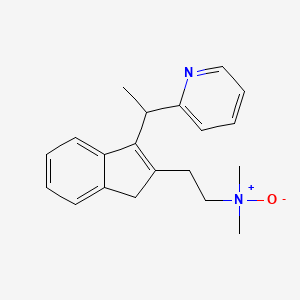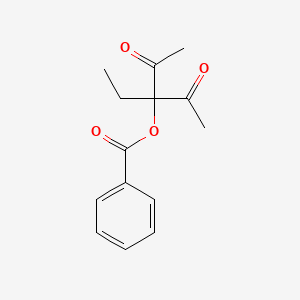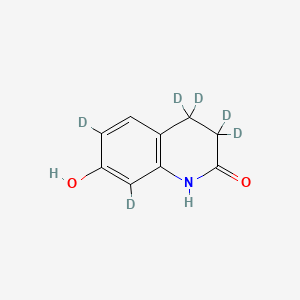
3,4-二氢-7-羟基喹啉-2(1H)-酮-d6
描述
3,4-Dihydro-7-hydroxyquinoline-2(1H)-one, also known as 7-Hydroxy-3,4-dihydroquinolin-2(1H)-one, is a useful organic and pharmaceutical intermediate . It is used in cancer research and is considered an Aripiprazole Impurity A . The molecular formula is C9H9NO2 and the molecular weight is 163.17 .
Molecular Structure Analysis
The molecular structure of 3,4-Dihydro-7-hydroxyquinoline-2(1H)-one is represented by the formula C9H9NO2 . This indicates that it contains 9 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms.Physical And Chemical Properties Analysis
3,4-Dihydro-7-hydroxyquinoline-2(1H)-one is a solid at 20 degrees Celsius . It is a pale yellow powder .科学研究应用
羟基喹啉衍生物的见解
药物化学应用:羟基喹啉衍生物,包括 8-羟基喹啉及其类似物,由于其在治疗各种疾病方面的潜力而备受关注。这些化合物表现出一系列生物活性,包括抗癌、抗 HIV 和神经保护作用。它们的金属螯合特性进一步强调了它们在需要破坏金属-蛋白质相互作用的疾病中的治疗潜力 (Gupta、Luxami 和 Paul,2021).
分析化学和传感器开发:羟基喹啉衍生物的独特特性促进了它们在检测各种金属离子和阴离子中的应用,突出了它们在开发用于环境和临床分析的灵敏且选择性的传感器的应用。修饰这些化合物的 ability 使得能够合成具有针对特定目标的定制检测能力的新型试剂。
药理学重要性:与羟基喹啉密切相关的异喹啉衍生物已显示出广泛的药理活性。这些包括抗微生物、抗菌、抗肿瘤活性,以及在解决神经退行性疾病和代谢疾病中的潜在用途。这些化合物的结构多样性允许探索具有优化疗效和降低毒性的新治疗剂 (Danao 等人,2021).
抗氧化活性:对各种羟基喹啉衍生物的研究表明它们具有有效的抗氧化能力。这在神经退行性疾病的背景下尤为相关,其中氧化应激在疾病进展中起着至关重要的作用。这些化合物的抗氧化特性可用于开发神经保护药物 (Hieda,2017).
属性
IUPAC Name |
3,3,4,4,6,8-hexadeuterio-7-hydroxy-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c11-7-3-1-6-2-4-9(12)10-8(6)5-7/h1,3,5,11H,2,4H2,(H,10,12)/i2D2,3D,4D2,5D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKLSFDWYIBUGNT-NICLLADASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=CC(=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=CC2=C(C(=C1O)[2H])NC(=O)C(C2([2H])[2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dihydro-7-hydroxyquinoline-2(1H)-one-d6 | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

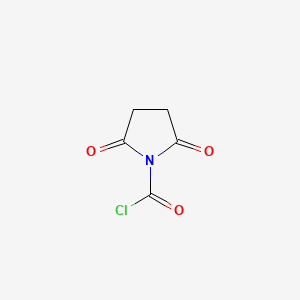
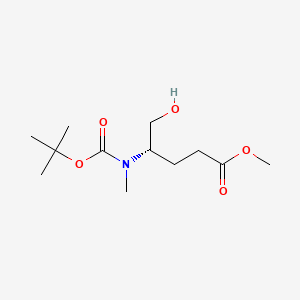
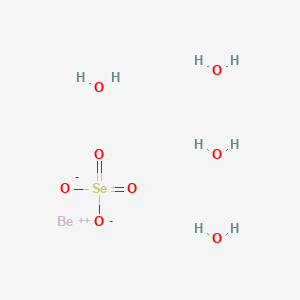
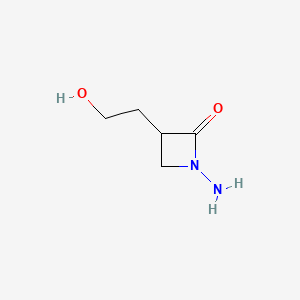
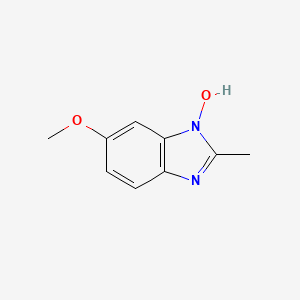
![(1R,4R,10S)-pentacyclo[8.2.1.14,7.02,9.03,8]tetradeca-5,11-diene](/img/structure/B592555.png)

